molecular formula C8H12Cl2 B14478950 1,2-Dichlorocyclooct-1-ene CAS No. 64997-11-1

1,2-Dichlorocyclooct-1-ene

Cat. No.: B14478950
CAS No.: 64997-11-1
M. Wt: 179.08 g/mol
InChI Key: GVEPDUWVJNRMFO-UHFFFAOYSA-N
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Description

1,2-Dichlorocyclooct-1-ene is an organic compound with the molecular formula C8H12Cl2 It is a member of the cycloalkene family, characterized by a ring structure with two chlorine atoms attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorocyclooct-1-ene can be synthesized through the chlorination of cyclooctene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the 1,2-positions on the cyclooctene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorocyclooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with reagents such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Substitution: Products include various substituted cyclooctenes depending on the nucleophile used.

    Addition: Products include 1,2-dihalocyclooctanes.

    Oxidation: Products include epoxides or diols.

Scientific Research Applications

1,2-Dichlorocyclooct-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of halogenation on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichlorocyclooct-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclohexane: Similar in structure but with a six-membered ring.

    1,2-Dichlorocyclopentane: Similar in structure but with a five-membered ring.

    1,2-Dichlorocyclooctane: Similar but lacks the double bond.

Uniqueness

1,2-Dichlorocyclooct-1-ene is unique due to its eight-membered ring structure combined with the presence of a double bond and two chlorine atoms

Properties

CAS No.

64997-11-1

Molecular Formula

C8H12Cl2

Molecular Weight

179.08 g/mol

IUPAC Name

1,2-dichlorocyclooctene

InChI

InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H2

InChI Key

GVEPDUWVJNRMFO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(CC1)Cl)Cl

Origin of Product

United States

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